molecular formula C12H20N2O B1602800 N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine CAS No. 884507-33-9

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Cat. No.: B1602800
CAS No.: 884507-33-9
M. Wt: 208.3 g/mol
InChI Key: WHBYXCTXAOHVPI-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine: is an organic compound that features a benzylamine core with a dimethylaminoethoxy substituent. This compound is of interest due to its unique structural properties, which combine both amine and ether functionalities, making it versatile for various chemical applications.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of active pharmaceutical ingredients , suggesting that it may interact with various biological targets depending on the specific drug it is used to produce.

Mode of Action

As a tertiary amine, it may act as a weak base . It could potentially interact with its targets through hydrogen bonding or ionic interactions, given its polar nature and the presence of the dimethylamino and ethoxy groups.

Biochemical Pathways

It’s worth noting that the compound can be synthesized from dimethylamine and ethylene oxide , which are involved in various biochemical pathways.

Pharmacokinetics

Given its polar nature and relatively low molecular weight (13319 g/mol ), it could potentially be well-absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic transformations and renal elimination, respectively, but this would need to be confirmed through pharmacokinetic studies.

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds, including active pharmaceutical ingredients . The resulting effects would therefore depend on the specific compounds it is used to produce.

Action Environment

The action, efficacy, and stability of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, pH, and the presence of oxidizing agents or acids . Its efficacy could also be influenced by the specific biological environment in which it is active, including the presence of other molecules, pH, and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with benzylamine and 2-(dimethylamino)ethanol.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods:

    Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: The product is typically purified using distillation or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.

    Reduction: Reduction reactions can convert the amine group to a primary amine or even to an alkane under strong reducing conditions.

    Substitution: The benzylamine moiety allows for various substitution reactions, such as nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines or alkanes.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its amine functionality.

Medicine:

    Pharmaceuticals: It serves as a building block for the synthesis of drugs, particularly those targeting the central nervous system.

Industry:

    Surfactants: The compound is used in the production of surfactants and emulsifiers due to its amphiphilic nature.

    Corrosion Inhibitors: It is also employed in formulations for corrosion inhibition in various industrial applications.

Comparison with Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylaminoethoxy functionality but lacks the benzylamine core.

    N,N-Dimethylbenzylamine: Contains the benzylamine core but lacks the ethoxy substituent.

Uniqueness:

    Structural Combination: The unique combination of benzylamine and dimethylaminoethoxy functionalities makes N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine particularly versatile.

    Reactivity: The presence of both amine and ether groups allows for a wide range of chemical reactions, making it useful in various synthetic applications.

Properties

IUPAC Name

N,N-dimethyl-2-[2-(methylaminomethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-10-11-6-4-5-7-12(11)15-9-8-14(2)3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYXCTXAOHVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594611
Record name N,N-Dimethyl-2-{2-[(methylamino)methyl]phenoxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-33-9
Record name 2-[2-(Dimethylamino)ethoxy]-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-{2-[(methylamino)methyl]phenoxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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